BI 2536

Description

Direct Enzyme Inhibition

The primary mechanism by which BI 2536 exerts its effects is through the direct inhibition of kinase activity.

This compound is characterized as an ATP-competitive inhibitor of PLK1 apexbt.comnih.govbroadpharm.comfrontiersin.orgpreprints.org. It achieves its inhibitory effect by binding to the N-terminal ATP-binding domain (kinase domain) of PLK1 researchgate.netpreprints.orgnih.gov. This competitive binding prevents ATP from accessing the active site, thereby blocking PLK1's catalytic activity researchgate.netpreprints.org. The interaction with the ATP-binding pocket of PLK1 induces conformational changes in the kinase domain, which is crucial for its inhibitory function oncotarget.com. The binding of this compound to PLK1 leads to defective mitotic spindle formation and G2/M phase arrest in cells researchgate.netapexbt.comnih.gov.

This compound demonstrates potent inhibitory activity across the PLK family, with varying inhibition constants (IC50 values). It is most potent against PLK1, followed by PLK2 and PLK3.

Table 1: Inhibition Constants (IC50) of this compound for PLK1, PLK2, and PLK3

| Kinase | IC50 (nM) |

| PLK1 | 0.83 |

| PLK2 | 3.5 |

| PLK3 | 9.0 |

Data Sources: apexbt.comnih.govbroadpharm.comchemicalprobes.orgcaymanchem.comselleckchem.comselleckchem.com

These values indicate that this compound is a highly potent inhibitor of PLK1, with approximately 4-fold selectivity over PLK2 and 11-fold selectivity over PLK3 caymanchem.com.

Specificity and Selectivity Profiling

While initially considered highly selective, further profiling of this compound has revealed additional off-target interactions, classifying it as a compound with polypharmacological activity chemicalprobes.org.

Early kinome profiling studies indicated that this compound exhibited excellent selectivity within a panel of 63 other kinases nih.govchemicalprobes.org. It was reported to be potent and selective for PLK1, PLK2, and, to a lesser extent, PLK3 at very low nanomolar concentrations chemicalprobes.org. Despite its activity against more than 20 kinases at a higher concentration (1 µM), its potency and selectivity for the PLK family at nanomolar doses were notable chemicalprobes.org.

Subsequent research has identified that this compound is not a purely selective PLK inhibitor and interacts with other protein families chemicalprobes.org.

A significant off-target interaction identified for this compound is its potent inhibition of the BET (bromodomain and extra-terminal motif) family bromodomains broadpharm.comchemicalprobes.orgguidetopharmacology.orgnih.govacs.org. Specifically, this compound has been shown to inhibit Bromodomain-containing protein 4 (BRD4-BD1) with an IC50 of 25 nM (AlphaScreen) or a Kd of 37 nM (ITC) broadpharm.comchemicalprobes.orgcaymanchem.comselleckchem.comselleckchem.comacs.orgselleckchem.com. This dual activity has led to this compound being described as a dual kinase-bromodomain inhibitor guidetopharmacology.org. Its inhibitory potential against BRD4 is comparable to that of prototypic BET inhibitors like JQ1 acs.orgselleckchem.com. Beyond the BET family, this compound has also shown weaker activity against other bromodomains such as BRD7, BRPF1B, and BRWD3(2) nih.gov. Other identified off-targets include CAMKK1/2 (approximately 20 nM) and RPS6KA4 (approximately 12 nM) chemicalprobes.org.

Structure

3D Structure

Properties

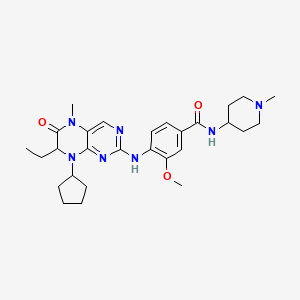

IUPAC Name |

4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVVPGYIWAGRNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action of Bi 2536 As a Plk1 Inhibitor

Specificity and Selectivity Profiling

Identification of Off-Target Interactions

Interactions with Other Kinases (e.g., CAMKK1/2, RPS6KA4)

While BI 2536 exhibits potent inhibition of PLK1, its selectivity profile extends beyond the PLK family, indicating a polypharmacological nature chemicalprobes.orgnih.gov. It inhibits PLK2 and PLK3, albeit with lower potency than PLK1, showing approximately 4-fold and 11-fold selectivity for PLK1 over PLK2 and PLK3, respectively chemicalprobes.orgselleckchem.comcaymanchem.com.

Beyond the PLK family, this compound has been identified as a potent inhibitor of BET family bromodomains, particularly Bromodomain-containing protein 4 (BRD4) chemicalprobes.orgselleckchem.commedchemexpress.comcaymanchem.comnih.govguidetopharmacology.org. For BRD4-BD1, this compound demonstrates an IC₅₀ of 25 nM (AlphaScreen) and a dissociation constant (Kd) of 37 nM (isothermal titration calorimetry, ITC) chemicalprobes.orgselleckchem.commedchemexpress.comcaymanchem.comnih.govguidetopharmacology.org. This dual kinase-bromodomain inhibitory activity positions this compound as a compound with a broader target engagement profile guidetopharmacology.org.

Additionally, kinome profiling studies have indicated that this compound interacts with other kinases, including Calcium/Calmodulin-dependent Protein Kinase Kinase 1 (CAMKK1) and Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CAMKK2), with inhibitory activities in the approximate 20 nM range chemicalprobes.org. Ribosomal Protein S6 Kinase A4 (RPS6KA4), specifically its Kinase Domain 2 (C-terminal), has also been identified as an off-target, with inhibition occurring in the approximate 12 nM range chemicalprobes.org.

| Target | Inhibitory Value (nM) | Type | Reference |

|---|---|---|---|

| BRD4-BD1 | 25 (IC₅₀) / 37 (Kd) | Bromodomain | chemicalprobes.orgselleckchem.commedchemexpress.comcaymanchem.comnih.govguidetopharmacology.org |

| CAMKK1 | ~20 | Kinase | chemicalprobes.org |

| CAMKK2 | ~20 | Kinase | chemicalprobes.org |

| RPS6KA4 (Kin. Dom. 2-C-terminal) | ~12 | Kinase | chemicalprobes.org |

Structural Basis of this compound Binding

The understanding of this compound's molecular interactions with its target proteins is significantly advanced by co-crystal structure analysis, which provides detailed insights into its binding modes.

Co-crystal Structures of this compound with Target Proteins

Co-crystal structures have been successfully determined for this compound in complex with its primary target, PLK1, and with the bromodomain protein BRD4.

PLK1: The co-crystal structure of this compound bound to PLK1 is publicly available under PDB ID: 2RKU opnme.comresearchgate.netresearchgate.netrsc.orgacs.orgmdpi.com. This structure is fundamental for understanding the precise interactions that confer its potent PLK1 inhibitory activity.

BRD4: Co-crystal structures of this compound bound to the first bromodomain of BRD4 (BRD4(1)) have also been resolved, with reported PDB IDs including 4OGI and 4O74 nih.govresearchgate.net. These structures illuminate the molecular basis for its dual inhibitory profile.

| Target Protein | PDB ID | Reference |

|---|---|---|

| PLK1 | 2RKU | opnme.comresearchgate.netresearchgate.netrsc.orgacs.orgmdpi.com |

| BRD4(1) | 4OGI / 4O74 | nih.govresearchgate.net |

Ligand-Protein Interaction Analysis

Detailed analysis of the co-crystal structures reveals the specific molecular interactions governing this compound binding to its targets.

PLK1 Binding: As an ATP-competitive inhibitor, this compound primarily engages with the kinase domain (KD) of PLK1 rsc.orgrsc.org. Its higher affinity for PLK1 compared to ATP is largely attributed to stronger van der Waals interactions nih.gov. Within the PLK1 binding site (PDB ID: 2RKU), the R-ethyl group of this compound is surrounded by key residues such as Leucine 59 (L59), Cysteine 67 (C67), Alanine 80 (A80), Lysine (B10760008) 82 (K82), and Leucine 130 (L130) nih.gov. The pyrimidine (B1678525) NH moiety of this compound is critical for forming a hydrogen bond within the PLK1 active site, contributing significantly to its binding affinity nih.gov.

BRD4 Binding: When bound to the first bromodomain of BRD4 (BRD4(1)), the methylated amide group of this compound mimics ε-N-acetylated lysine, a natural ligand for bromodomains nih.gov. This mimicry facilitates a crucial water-mediated hydrogen bond with BRD4(1) nih.gov. Modifications to the cyclopentyl group of this compound have been shown to influence its interactions with the WPF shelf region of BRD4, highlighting the importance of this moiety for optimal binding to the bromodomain nih.gov.

Cellular and Molecular Effects of Bi 2536 in Preclinical Models

Programmed Cell Death Induction

Apoptosis Pathway Activation

Caspase Activation and PARP Cleavage

A hallmark of apoptosis induced by BI 2536 is the activation of caspases, particularly Caspase-3, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP). Studies have shown a dose-dependent increase in cleaved PARP and Caspase-3 in neuroblastoma cells treated with this compound nih.govresearchgate.net. Similarly, in multiple myeloma cells, rapid cleavage of Caspase-3 and PARP was observed within 8 hours of this compound treatment researchgate.net. In HeLa cells, this compound treatment leads to the accumulation of cleaved PARP p85 fragments in a concentration-dependent manner chemicalprobes.orgselleckchem.comselleck.co.jp. Furthermore, in ovarian cancer cells, Western blot analysis confirmed that this compound induced Caspase-3 cleavage nih.govnih.gov. The activation of Caspase-3 by this compound has been shown to be partially responsible for the observed cell death in neuroblastoma cells, as a pan-caspase inhibitor, Z-VAD-FMK, could partially reverse the reduction in cell viability nih.gov. In hematopoietic cell lines, Caspase-3 activation was observed with varying IC50 values depending on the specific PLK1 inhibitor, with this compound showing an IC50 of 5 nM for Caspase-3 activation nih.gov.

DNA Fragmentation Events

DNA fragmentation, another characteristic feature of apoptosis, is also induced by this compound. In HeLa cells, this compound treatment results in a sub-G1 DNA peak, indicative of DNA breakdown and apoptosis chemicalprobes.orgselleckchem.comselleck.co.jp. In ovarian cancer cells, DNA fragmentation was detected following this compound treatment, as confirmed by TUNEL assay nih.govnih.govdoaj.org.

Mitotic Catastrophe Induction

This compound is recognized for its ability to induce mitotic catastrophe, a form of cell death that occurs due to aberrant or prolonged mitosis. This effect is primarily attributed to its inhibition of PLK1, a key regulator of the M phase and cytokinesis nih.govoncotarget.comjcancer.org.

This compound treatment leads to G2/M phase arrest, characterized by an accumulation of cells in these phases selleckchem.comnih.govresearchgate.netnih.govoncotarget.comjcancer.orgresearchgate.netnih.govjddonline.comebi.ac.ukashpublications.orgoncotarget.comresearchgate.netspandidos-publications.comspandidos-publications.complos.org. This arrest is often accompanied by the formation of multinucleated cells and polyploidy, indicative of failed cytokinesis or improper chromosome segregation nih.govnih.govoncotarget.com. For instance, in oral cancer cells, this compound induced G2/M arrest with marked polyploidy and a multinucleated morphology oncotarget.com. In non-small cell lung cancer (NSCLC) cells, this compound treatment resulted in mitotic arrest due to improper formation of mitotic spindles and centrosomes. The unattached kinetochores subsequently led to prolonged activation of the spindle assembly checkpoint (SAC), which in turn caused mitotic catastrophe oncotarget.comsigmaaldrich.cn. In HeLa cells, this compound treatment ranging from 10-100 nM leads to the blocking of γ-tubulin recruitment, phosphorylation of APC6 at mitotic centrosomes, inhibition of cohesin release from chromosome arms, and induction of monopolar spindles, all processes dependent on PLK1 chemicalprobes.orgselleckchem.comselleckchem.comselleck.co.jp.

Pyroptosis Pathway Activation (e.g., GSDME-dependent)

Beyond apoptosis and mitotic catastrophe, recent research indicates that this compound can also activate the pyroptosis pathway, a lytic form of programmed cell death often associated with inflammation. Specifically, this compound has been shown to induce Gasdermin E (GSDME)-dependent pyroptosis.

In ovarian cancer cells, this compound treatment induced a pyroptotic phenotype, characterized by the release of lactate (B86563) dehydrogenase (LDH) and high mobility group box 1 (HMGB1), indicating cell leakage nih.govnih.govfrontiersin.org. Western blot analysis confirmed that this compound induced GSDME-mediated pyroptosis, which was abolished by treatment with Z-DEVD-FMK, a caspase-3 inhibitor. This suggests that this compound induces pyroptosis in ovarian cancer cells through the Caspase-3/GSDME pathway, often concurrently with apoptosis nih.govnih.govfrontiersin.org. Similar findings have been reported in colorectal cancer cells, where this compound was confirmed to induce GSDME-mediated pyroptosis via caspase-3-dependent apoptosis researchgate.netwjgnet.com.

Impact on Cell Proliferation and Viability

This compound significantly impacts cell proliferation and viability across a broad spectrum of cancer cell types, demonstrating potent anti-proliferative effects.

Dose-Dependent Inhibition of Cell Growth in Diverse Cell Lines

This compound effectively inhibits the growth of a wide array of human cancer cell lines in a dose-dependent manner, typically with half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values in the nanomolar range chemicalprobes.orgselleckchem.comselleckchem.comnih.govresearchgate.netnih.govjcancer.orgresearchgate.netnih.govjddonline.comebi.ac.ukashpublications.orgspandidos-publications.comspandidos-publications.complos.org.

For instance, this compound significantly reduced cell viability in neuroblastoma cell lines, with IC50 values in the nanomolar range nih.govjcancer.org. In HeLa cells, this compound inhibited growth with EC50s of 2-25 nM chemicalprobes.orgselleckchem.comselleckchem.com. Anaplastic thyroid carcinoma (ATC) cells (CAL62, OCUT-1, SW1736, 8505C, and ACT-1) showed sensitivity with EC50 values ranging from 1.4-5.6 nM chemicalprobes.orgselleckchem.com. In gastric cancer cell lines, this compound significantly inhibited viability in a dose-dependent manner spandidos-publications.com. In melanoma cells, nanomolar concentrations (10-150 nmol/L) of this compound significantly decreased cell proliferation nih.govjddonline.comebi.ac.uk. Leukemic cell lines also exhibited dramatic inhibition of proliferation with this compound, with KG1 cells being slightly more resistant than U937 cells ashpublications.org. Multiple myeloma cell lines generally showed IC50 values below 40 nM researchgate.net.

Table 1: Representative IC50/EC50 Values of this compound in Various Cell Lines

| Cell Line/Type | Effect | Concentration Range / IC50/EC50 | Reference |

| Neuroblastoma cells | Reduced cell viability | Nanomolar IC50 | nih.govjcancer.org |

| HeLa cells | Growth inhibition | EC50: 2-25 nM | chemicalprobes.orgselleckchem.comselleckchem.com |

| HeLa cells | Growth inhibition (24h) | IC50: 30.1 µmol/L | researchgate.net |

| HeLa cells | Growth inhibition (48h) | IC50: 52.9 nmol/L | researchgate.net |

| HeLa cells | Growth inhibition (72h) | IC50: 50.5 nmol/L | researchgate.net |

| Anaplastic Thyroid Carcinoma (ATC) cells (CAL62, OCUT-1, SW1736, 8505C, ACT-1) | Growth and viability reduction | EC50: 1.4-5.6 nM | chemicalprobes.orgselleckchem.com |

| Melanoma cells | Decreased cell proliferation | 10-150 nmol/L | nih.govjddonline.comebi.ac.uk |

| Acute Myeloid Leukemia (AML) cells | Reduced clonogenic potential | 1 nM (40% reduction), 10 nM (65% reduction) | ashpublications.org |

| Multiple Myeloma (MM) cell lines | Growth inhibition | Majority of IC50 values < 40 nM | researchgate.net |

| Ovarian cancer cells | Inhibited proliferation | Significant inhibition | nih.govnih.gov |

| Primary rat cardiac fibroblasts | Mitotic arrest | IC50: ~43 nM | plos.org |

| Human umbilical vein endothelial cells (HUVECs) | Blocking proliferation | EC50: 12-31 nM | chemicalprobes.orgselleckchem.comselleckchem.complos.org |

| Normal rat kidney (NRK) cells | Blocking proliferation | EC50: 12-31 nM | chemicalprobes.orgselleckchem.comselleckchem.com |

Inhibition of Clonogenicity

Beyond immediate growth inhibition, this compound also demonstrates a significant capacity to inhibit the clonogenic potential of cancer cells, which is a measure of their ability to form colonies and undergo sustained proliferation.

In HeLa cells, this compound significantly decreased colony formation capacity in a dose-dependent manner. For example, treatment with 10, 50, and 100 nmol/L reduced clonogenic capacity by 64%, 87%, and 92%, respectively researchgate.netebi.ac.uk. Similarly, in melanoma cell lines, nanomolar concentrations of this compound significantly decreased clonogenicity nih.govjddonline.comebi.ac.uk. In leukemic cells from patients with acute myeloid leukemia, this compound dramatically inhibited their clonogenic potential ashpublications.org. Furthermore, this compound enhanced the inhibitory effects of cisplatin (B142131) on the colony-forming ability of gastric cancer cells spandidos-publications.com.

Table 2: Impact of this compound on Clonogenicity in Preclinical Models

| Cell Line | This compound Concentration | Reduction in Clonogenic Capacity | Reference |

| HeLa cells | 10 nmol/L | 64% | researchgate.net |

| HeLa cells | 50 nmol/L | 87% | researchgate.net |

| HeLa cells | 100 nmol/L | 92% | researchgate.net |

| Melanoma cells | 10-150 nmol/L | Significant decrease | nih.govjddonline.comebi.ac.uk |

| Leukemic cells (AML patients) | 1 nM | 40% reduction | ashpublications.org |

| Leukemic cells (AML patients) | 10 nM | 65% reduction | ashpublications.org |

| Ovarian cancer cells | Indicated concentrations | Significant inhibition | nih.govnih.gov |

| Gastric cancer cells | (in combination with cisplatin) | Enhanced inhibition | spandidos-publications.com |

Alterations in Key Cellular Proteins and Pathways

This compound exerts its effects by modulating several critical cellular proteins and pathways, primarily those involved in cell cycle regulation, DNA damage response, and autophagy.

Modulation of Cell Cycle Regulators (e.g., Cyclin B1, CDK1, Cdc20)

This compound induces a significant G2/M cell cycle arrest across various cancer cell lines, including neuroblastoma, oral cancer, gastric cancer, and multiple myeloma cells nih.govplos.orgspandidos-publications.comoncotarget.comaacrjournals.orgresearchgate.netresearchgate.netplos.orgresearchgate.net. This arrest is a direct consequence of its PLK1 inhibitory activity, as PLK1 plays a pivotal role in the M phase and cytokinesis oncotarget.comclinicalgate.com.

Studies have shown that this compound treatment leads to:

Upregulation of Cyclin B1 and Cdc20 expression: Despite PLK1 inhibition, some studies report an upregulation of Cyclin B1 and Cdc20 expression oncotarget.com. However, this compound inhibits PLK1 activity, which is crucial for the proper function of Cyclin B1-CDK1 and the Anaphase-Promoting Complex/Cyclosome (APC/C) oncotarget.comclinicalgate.comcore.ac.uk.

Downregulation of Cdc2 and Cdc25 expression: this compound treatment has been observed to downregulate Cdc2 (CDK1) and Cdc25, which are key regulators of the G2/M transition oncotarget.com.

Inhibition of PLK1 activity despite overexpression: In some contexts, this compound can induce PLK1 overexpression, but its activity remains inhibited, as evidenced by decreased binding and phosphorylation of Cdc25 oncotarget.com.

Activation of the Spindle Assembly Checkpoint (SAC): this compound leads to mitotic arrest with monopolar spindles, a hallmark of PLK1 inhibition, which activates the SAC plos.orgresearchgate.netresearchgate.netcore.ac.uk. This activation is further supported by the activation of the BubR1 spindle checkpoint kinase nih.gov.

The effects on cell cycle regulators are summarized in the table below:

| Cell Cycle Regulator | Effect of this compound Treatment | Reference |

| Cyclin B1 | Upregulation of expression; nuclear accumulation unaffected oncotarget.comrupress.org | oncotarget.comrupress.org |

| CDK1 (Cdc2) | Downregulation of expression oncotarget.com | oncotarget.com |

| Cdc20 | Upregulation of expression oncotarget.com | oncotarget.com |

| PLK1 | Activity inhibited; expression can be upregulated oncotarget.com | oncotarget.com |

| Cdc25 | Downregulation of expression; decreased phosphorylation oncotarget.com | oncotarget.com |

| APC/C | Activated despite Emi1 persistence nih.gov | nih.gov |

| Emi1 | Not degraded at mitotic entry; accumulation of phosphorylated form nih.govoncotarget.com | nih.govoncotarget.com |

Activation of DNA Damage Response Pathways (e.g., γH2AX, ATM-ERK signaling)

This compound has been shown to induce DNA damage, which subsequently activates DNA damage response (DDR) pathways.

γH2AX staining: Increased γH2AX staining and positive comet assays indicate DNA damage induced by this compound researchgate.netspandidos-publications.com. Phosphorylation of H2AX at Ser-139, forming γH2AX, is a crucial early event in DDR, serving as a scaffold for DNA repair proteins mdpi.comimmunologyresearchjournal.com.

Activation of ATM-ERK signaling: The DNA damage induced by this compound is followed by the activation of ATM (Ataxia Telangiectasia Mutated) serine/threonine kinase-ERK signaling researchgate.netspandidos-publications.com. ATM is a master regulator of DDR, activated by DNA double-strand breaks (DSBs), and it phosphorylates key downstream targets like H2AX and Chk2 mdpi.comimmunologyresearchjournal.comnih.gov. Inhibition of PLK1 by this compound also promotes the nuclear localization of FOXO3a, which further activates ATM and its downstream factor Chk2 nih.gov.

Regulation of Autophagy Flux

This compound has a dual role in affecting autophagy. While it can initially increase autophagosome formation, it ultimately attenuates autophagic flux.

Increased LC3-II puncta and expression: Treatment with this compound leads to an increase in LC3-II puncta formation and LC3-II expression, and an increased number of autophagosomes, suggesting an initial induction of autophagosome formation aacrjournals.orgnih.govnih.govtandfonline.comresearchgate.net.

Blocked autophagic flux: Despite increased autophagosome formation, this compound abrogates autophagic flux by causing the accumulation of SQSTM1/p62 protein aacrjournals.orgnih.govnih.govtandfonline.comresearchgate.net. The accumulation of p62 indicates a blockage in the fusion of autophagosomes with lysosomes, preventing the degradation of autophagic cargo nih.govtandfonline.com. This is further supported by a reduction in AMPKαT172 phosphorylation aacrjournals.orgnih.govnih.govresearchgate.net. Additionally, this compound can repress the expression of autophagy-related genes like ATG9B and decrease Atg3 protein levels, while increasing ATG16L1 expression tandfonline.com.

Effects on Phosphorylation Status of PLK1 Substrates (e.g., Phosphohistone H3, BubR1)

As a PLK1 inhibitor, this compound directly impacts the phosphorylation of PLK1 substrates, which are crucial for proper mitotic progression.

Accumulation of Phosphohistone H3 (pHH3): this compound treatment leads to an upregulation of phosphorylated Histone H3 (pHH3), indicating an accumulation of cells in the M phase plos.orgresearchgate.netoncotarget.comresearchgate.netnih.govoncotarget.com. This is a characteristic feature of mitotic arrest.

BubR1 phosphorylation: this compound treatment results in the activation of the BubR1 spindle checkpoint kinase, suggesting metaphase arrest nih.gov. However, other studies indicate that this compound abolishes BubR1's mitotic mobility shift, which is caused by phosphorylation, suggesting that PLK1 activity is needed for BubR1 phosphorylation core.ac.uknih.gov. This implies that while the checkpoint might be activated, the specific phosphorylation events on BubR1 that are PLK1-dependent are inhibited.

Other PLK1 substrates: this compound affects other PLK1-dependent mitotic processes, such as blocking the recruitment of γ-tubulin and phosphorylation of APC6 at mitotic centrosomes, and inhibiting cohesin release from chromosome arms chemicalprobes.org. It also affects the stability of mitotic centromere-associated kinesin (MCAK) by regulating its degradation, thereby controlling its turnover in mitosis oncotarget.com.

Preclinical in Vivo Efficacy and Mechanistic Insights of Bi 2536

Modulation of the Tumor Microenvironment

The efficacy of BI 2536 in preclinical settings can be significantly influenced by the complex dynamics of the tumor microenvironment (TME) plos.orgnih.govnih.gov. Understanding these interactions is crucial for optimizing therapeutic strategies.

Immune Cell Infiltration (e.g., CD8+ T cells)

This compound has demonstrated a notable capacity to modulate the immune landscape within the TME, particularly by enhancing immune cell infiltration. Studies have shown that treatment with this compound leads to an increased accumulation of CD8+ T cells in tumor sites in models of ovarian cancer and non-small cell lung cancer (NSCLC) nih.govresearchgate.netmedsci.org. This increased infiltration of cytotoxic T lymphocytes is a critical component of effective anti-tumor immune responses.

Furthermore, PLK1 inhibition by this compound can induce immunogenic cell death (ICD) in tumor cells. This process is significant because ICD can indirectly activate dendritic cells (DCs), which are essential for antigen presentation and the initiation of adaptive anti-tumor immunity, ultimately leading to the triggering of immune memory responses medsci.orgresearchgate.net.

Table 2: Impact of this compound on Immune Cell Infiltration

| Immune Cell Type | Observed Effect | Cancer Model | Source |

| CD8+ T cells | Increased infiltration | Ovarian Cancer, NSCLC | nih.govresearchgate.netmedsci.org |

| T cells | Promoted infiltration and activation | NSCLC | medsci.orgresearchgate.net |

| Dendritic Cells | Indirect activation (via ICD) | NSCLC | medsci.org |

Interactions with Stromal Components

Interactions between tumor cells and non-malignant stromal components within the TME can profoundly impact the therapeutic effectiveness of this compound. In models of multiple myeloma, the presence of bone marrow non-malignant cells, such as stromal cells and osteoclasts, was observed to decrease the anti-multiple myeloma activity of this compound plos.orgresearchgate.netnih.gov. This suggests that the bone microenvironment can confer resistance to the drug, highlighting that conventional preclinical assays performed in isolation may overestimate potential clinical activity plos.orgnih.gov.

Similarly, in hepatocellular carcinoma, low intratumoral drug levels, potentially due to complex signaling crosstalk between different cell types in the tumor stroma and cancer cells, as well as increased interstitial fluid pressure, have been identified as a mechanism contributing to resistance to this compound nih.gov. These findings underscore the importance of considering the intricate interplay between the drug and the diverse cellular and extracellular components of the tumor microenvironment.

Mechanisms of Acquired Resistance to Bi 2536

Efflux Pump Overexpression

One of the most common mechanisms of acquired resistance to chemotherapeutic agents is the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These transporters function as efflux pumps, actively removing drugs from cancer cells and thereby reducing their intracellular concentration and efficacy.

Role of ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1, ABCG2)

Research has identified the overexpression of ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP) as a key mechanism of acquired resistance to BI 2536. nih.govnih.govnih.govnih.gov Studies have shown that cancer cells overexpressing these specific transporters exhibit significantly reduced chemosensitivity to this compound. nih.gov While the ABC transporter family includes other members like ABCC1, studies have indicated that overexpression of ABCC1 does not lead to substantial acquired resistance to this compound. nih.gov

This compound has been shown to be a substrate for both ABCB1 and ABCG2. nih.gov This is supported by evidence that this compound stimulates the ATPase activity of both transporters in a concentration-dependent manner. nih.govnih.govnih.gov The stimulation of ATPase activity is a characteristic feature of substrates, as the energy from ATP hydrolysis fuels the drug efflux process. acs.org

Altered Drug Efflux and Intratumoral Levels

The overexpression of ABCB1 and ABCG2 transporters leads to increased efflux of this compound from the cancer cells. This active removal of the drug lowers its effective intracellular and intratumoral concentrations to sub-therapeutic levels. Consequently, this compound is unable to effectively engage with its target, PLK1, leading to diminished cell cycle arrest and a resistant phenotype. nih.govnih.gov The degree of resistance often correlates with the level of transporter overexpression. This mechanism is not unique to this compound, as these transporters are known to confer resistance to a wide range of anticancer drugs. nih.gov

| Cell Line | Parental Cell Line | Overexpressed Transporter | IC50 (nM) for Parental Line | IC50 (nM) for Resistant Line | Resistance Factor (RF) |

|---|---|---|---|---|---|

| KB-V-1 | KB-3-1 | ABCB1 | 3.5 ± 0.4 | 165.7 ± 15.2 | 47.3 |

| S1-M1-80 | S1 | ABCB1 | 4.2 ± 0.3 | 198.4 ± 21.3 | 47.2 |

| HEK293/ABCB1 | HEK293/pcDNA3.1 | ABCB1 | 4.5 ± 0.5 | 152.3 ± 18.7 | 33.8 |

| S1-M1-3.2 | S1 | ABCG2 | 4.2 ± 0.3 | 125.6 ± 13.6 | 29.9 |

| HEK293/ABCG2 | HEK293/pcDNA3.1 | ABCG2 | 4.5 ± 0.5 | 168.7 ± 19.8 | 37.5 |

Data adapted from studies on this compound chemosensitivity. The Resistance Factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Target Gene Mutations and Alterations

Another significant mechanism for acquired resistance involves genetic alterations in the drug's target, PLK1. Mutations within the kinase domain of PLK1 can interfere with the binding of this compound, rendering the inhibitor ineffective.

PLK1 Kinase Domain Mutations Conferring Resistance (e.g., C67V, R136G, G63S)

Several point mutations within the ATP-binding domain of PLK1 have been identified that confer resistance to this compound. nih.govnih.govfrontiersin.org

C67V: The Cysteine to Valine mutation at position 67 is a well-characterized resistance mutation. nih.govnih.gov This mutation has been shown to impart significant resistance to this compound and other structurally distinct PLK1 inhibitors. nih.govfrontiersin.orgnih.gov

R136G: A mutation from Arginine to Glycine at position 136 has been identified in this compound-resistant colorectal cancer cell lines. nih.gov

G63S: The Glycine to Serine mutation at position 63 has also been shown to increase the median lethal dose of this compound, indicating its role in conferring resistance. bu.edu

| PLK1 Mutant | Cell Line | Fold Increase in IC50/LD50 vs. Wild-Type |

|---|---|---|

| C67V | Human RPE | >13-fold |

| R136G | hTERT-RPE1 | ~1.7-fold |

| G63S | hTERT-RPE1 | ~1.9-fold |

Data compiled from chemical genetic studies and proliferation assays.

Implications for ATP-Binding Site Interactions

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PLK1 kinase domain to block its activity. frontiersin.org The mutations conferring resistance are located in or near this pocket and directly interfere with the drug-target interaction.

Structural modeling and crystal structure analysis reveal the mechanism by which these mutations confer resistance. The C67 residue, for instance, is located in the active site and interdigitates with this compound. nih.gov The C67V mutation introduces a bulkier valine residue, which results in a steric clash with the inhibitor, occluding it from the ATP-binding pocket and preventing effective binding. nih.govnih.gov This steric hindrance is a direct cause of the profound resistance observed in cells expressing the Plk1C67V mutant. nih.gov Similarly, other mutations can alter the conformation of the ATP-binding site, reducing the binding affinity of this compound without necessarily preventing ATP binding, thus allowing the kinase to remain active in the presence of the drug.

Activation of Alternative Signaling Pathways

When a primary cellular pathway is inhibited, cancer cells can adapt by activating alternative or "bypass" signaling pathways to maintain proliferation and survival. In the context of this compound resistance, the activation of pathways that compensate for the loss of PLK1 function has been observed.

In this compound-resistant colorectal cancer cells, the AXL receptor tyrosine kinase pathway has been identified as a key mechanism of adaptive resistance. nih.gov Activation of this pathway, through the transcription factor TWIST1, can lead to an epithelial-to-mesenchymal transition (EMT) and upregulation of the MDR1 (ABCB1) efflux pump, linking this signaling pathway to the resistance mechanism described in section 5.1. nih.govfrontiersin.org

Furthermore, the interplay between PLK1 and other major signaling pathways is crucial. In castration-resistant prostate cancer, for example, complex interactions exist between PLK1 and both the Androgen Receptor (AR) and Wnt/β-catenin signaling pathways. nih.govnih.govnih.gov While this compound has been shown to repress AR signaling, the activation of Wnt/β-catenin signaling can occur upon PLK1 inhibition. nih.govnih.gov Studies have demonstrated that inhibiting this compensatory Wnt/β-catenin signaling can significantly enhance the anti-cancer activity of this compound, suggesting its activation is a potential mechanism of resistance. nih.gov Similarly, this compound has been found to affect the AMPKα signaling pathway, which is a key regulator of cellular energy and autophagy, indicating another potential node for adaptive resistance. nih.gov

Mevalonate (B85504) Pathway Activation

The mevalonate pathway, a crucial metabolic cascade for cholesterol and isoprenoid biosynthesis, has been implicated in acquired resistance to this compound. nih.govnih.gov Isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification of small GTP-binding proteins like RAS and RHOA, which are key regulators of cell growth and survival. nih.gov Upregulation of the mevalonate pathway can, therefore, support the activity of pro-survival signaling pathways that counteract the effects of PLK1 inhibition.

In colorectal cancer cells with acquired resistance to this compound, targeting the mevalonate pathway has been shown to re-sensitize them to the drug. nih.gov This suggests that the activation of this pathway is a critical component of the resistance mechanism. The inhibition of the mevalonate pathway, for instance by statins, can impair the mechanisms that drive adaptive resistance to this compound. nih.gov

AXL-TWIST Axis Upregulation

A key downstream effect of mevalonate pathway activation in the context of this compound resistance is the upregulation of the AXL-TWIST signaling axis. nih.gov The AXL receptor tyrosine kinase is a known driver of drug resistance and metastasis in various cancers. thno.orgnih.gov In this compound-resistant colorectal cancer cells, the AXL pathway, through the transcription factor TWIST1, has been identified as a significant resistance mechanism. nih.gov

Upregulation of the AXL-TWIST axis can induce an epithelial-to-mesenchymal transition (EMT), a cellular program associated with increased cell motility, invasion, and drug resistance. researchgate.net This is accompanied by the upregulation of multidrug resistance (MDR) proteins such as MDR1 (also known as P-glycoprotein or ABCB1). nih.gov The inhibition of the mevalonate pathway has been demonstrated to impair the AXL-TWIST axis, leading to the re-sensitization of resistant cells to this compound both in vitro and in vivo. nih.gov

Genomic and Transcriptomic Signatures of Resistance

The development of acquired resistance to this compound is associated with distinct genomic and transcriptomic changes in cancer cells. While specific, comprehensive genomic and transcriptomic profiling of this compound-resistant cells is an area of ongoing research, studies have identified key molecular signatures associated with the resistance mechanisms described above.

In this compound-resistant colorectal cancer cell lines (HT29R, SW837R, and HCT116R), a notable transcriptomic signature is the increased expression of genes associated with the AXL pathway and EMT. nih.gov This includes the upregulation of AXL and TWIST1 mRNA and protein levels. nih.govresearchgate.net Furthermore, these resistant cells exhibit changes in EMT markers, such as a loss of E-cadherin and increased expression of vimentin. researchgate.net A significant increase in the expression of the multidrug resistance gene ABCB1 (MDR1) at both the mRNA and protein levels is also a key feature of these resistant cells. researchgate.netnih.gov

From a genomic perspective, a specific mutation in the PLK1 gene, R136G, was identified in the RKO-resistant (RKOR) colorectal cancer cell line. nih.gov This suggests that in some cases, genomic alterations in the drug's direct target can contribute to resistance. However, in other resistant cell lines (HT29R, SW837R, and HCT116R), no mutations were detected in exons 1 and 2 of the PLK1 gene, indicating that resistance is primarily driven by the activation of bypass signaling pathways. nih.govresearchgate.net

The following table summarizes the key molecular changes observed in this compound-resistant colorectal cancer cell lines:

| Cell Line | PLK1 Gene Status | Key Upregulated Genes/Proteins | Key Downregulated Genes/Proteins |

| HT29R | No mutation in exons 1 & 2 | AXL, TWIST1, MDR1, Vimentin | E-cadherin |

| SW837R | No mutation in exons 1 & 2 | AXL, TWIST1, MDR1, Vimentin | E-cadherin |

| HCT116R | No mutation in exons 1 & 2 | AXL, TWIST1, MDR1, Vimentin | E-cadherin |

| RKOR | R136G mutation | Not specified | Not specified |

This data indicates that while direct target mutation can be a mechanism of resistance, transcriptomic reprogramming leading to the activation of survival pathways like the AXL-TWIST axis is a more common feature in the development of resistance to this compound.

Strategies to Overcome Bi 2536 Resistance

Combination Therapies

Combining BI 2536 with other therapeutic agents can enhance its efficacy and overcome resistance by targeting multiple pathways or by re-sensitizing resistant cells.

Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein/MDR1) and ABCG2, represents a significant mechanism of acquired resistance to this compound in human cancer cells. nih.govebi.ac.uknih.govbiocrick.com this compound itself has been shown to stimulate the ATPase activity of both ABCB1 and ABCG2 and inhibit their drug substrate transport. nih.govebi.ac.uknih.gov This suggests that this compound is a substrate for these transporters, leading to its efflux from resistant cells.

The reduced chemosensitivity and impaired this compound-mediated G2/M cell cycle arrest in cancer cells overexpressing ABCB1 or ABCG2 can be significantly reversed through co-administration with selective inhibitors of these transporters or other chemotherapeutic agents that interact with them. For instance, tyrosine kinase inhibitors such as nilotinib (B1678881) and lapatinib (B449) have demonstrated this re-sensitizing effect. nih.govebi.ac.uknih.gov Studies have shown that ABCB1 inhibitors like XR9576 and cyclosporin (B1163) A markedly increase the sensitivity of ABCB1-overexpressing cancer cells to this compound, leading to a reduction in this compound's IC50 values by several orders of magnitude. plos.org

Table 1: Impact of ABCB1 Inhibitors on this compound Sensitivity in HCT-15-Pgp Cells

| ABCB1 Inhibitor | This compound IC50 (µM) - Alone | This compound IC50 (nM) - With Inhibitor | Fold Reduction in IC50 |

| None | 1.28 | N/A | N/A |

| XR9576 | 1.28 | 1.4 | ~914 |

| Cyclosporin A | 1.28 | 0.86 | ~1488 |

Data derived from plos.org.

Preclinical investigations have indicated that combining this compound with conventional chemotherapeutic agents can yield synergistic effects, thereby enhancing anti-tumor activity. The combination of this compound with cisplatin (B142131), for example, has shown improved efficacy in both in vitro and murine xenograft models compared to cisplatin monotherapy. researchgate.net This synergism may arise from this compound's ability to sensitize cells to cisplatin through PLK1 suppression. researchgate.net A similar synergistic effect has also been observed in preclinical studies when this compound is combined with carboplatin. researchgate.net

In cisplatin-resistant gastric cancer cells, the combination of this compound and cisplatin effectively inhibited cell growth and invasion. frontiersin.org Furthermore, in esophageal squamous cell carcinoma (ESCC), this compound treatment induced pyroptosis via the BAX/caspase-3/GSDME pathway, significantly boosting sensitivity to cisplatin. frontiersin.org The addition of this compound to docetaxel (B913) also resulted in markedly higher antiproliferative and apoptotic activity in squamous cell carcinoma cell lines of the head and neck (SCCHN). nih.gov Beyond platinum-based drugs, this compound has demonstrated synergistic effects with imatinib (B729) and nilotinib in inhibiting the growth of imatinib-resistant chronic myelogenous leukemia (CML) cells, including those harboring Bcr-Abl mutants such as T315I. researchgate.net The combination of this compound with bortezomib (B1684674) has also shown promise in targeting both tyrosine kinase inhibitor (TKI)-resistant and -sensitive Bcr-Abl-positive leukemic cells. researchgate.net

Targeting the mevalonate (B85504) pathway, a critical pathway for cholesterol biosynthesis, has emerged as a strategy to overcome this compound resistance. Simvastatin (B1681759), an HMG-CoA reductase inhibitor, has been shown to re-sensitize this compound-resistant colorectal cancer cells both in vitro and in vivo. csic.esresearchgate.net Studies have revealed that simvastatin can effectively impair the mechanisms activated by adaptive resistance, demonstrating an additive effect when combined with this compound, leading to a significant decrease in cell viability. csic.es

Resistant colorectal cancer cells frequently exhibit an increased expression of TWIST1 and vimentin, a loss of E-cadherin, and an induction of MDR1 expression, all of which contribute to drug resistance and epithelial-to-mesenchymal transition (EMT). researchgate.net Simvastatin treatment has been found to deregulate AXL, induce TWIST1 downregulation, and reverse EMT in this compound-resistant cells. csic.es Moreover, simvastatin also induces a loss of MDR1 activity in these resistant cells, further contributing to the re-sensitization to this compound. csic.es

Development of Novel PLK1 Inhibitors with Different Binding Modes

The development of resistance to ATP-competitive PLK1 inhibitors like this compound, often due to mutations in the ATP-binding pocket (e.g., PLK1-C67V mutation), highlights the need for novel inhibitors with alternative binding modes. researchgate.netnih.govdovepress.commdpi.comtandfonline.com The goal is to achieve enhanced isoform and kinome selectivity while improving bioavailability. acs.org

An emerging class of inhibitors, allosteric inhibitors, target sites other than the ATP-binding pocket or the Polo-Box Domain (PBD). By inducing conformational changes in PLK1, these inhibitors may overcome resistance mechanisms associated with traditional ATP-competitive inhibitors. mdpi.comtandfonline.com An example is RK-10, a novel allosteric inhibitor that targets the PLK1 T-loop, a crucial switch for PLK1 activation. mdpi.comtandfonline.com

An alternative and promising strategy to overcome resistance and enhance specificity is to target the Polo-Box Domain (PBD) of PLK1. The PBD is essential for substrate recognition, subcellular localization, and protein-protein interactions of PLK1. researchgate.netdovepress.comnih.govoncotarget.com Inhibitors that bind to the PBD can block these critical interactions, providing a distinct mechanism of action compared to ATP-competitive inhibitors. researchgate.net

Examples of non-ATP competitive PLK1 inhibitors that target the PBD include Poloxin and Rigosertib (ON-01910). Poloxin inhibits PLK1 by targeting its polo-box domain, with an IC50 of approximately 4.8 µM. It has been shown to inhibit cell proliferation and induce defects in centrosome integrity, spindle formation, and chromosome alignment. medchemexpress.comtargetmol.com Rigosertib is another selective and non-ATP-competitive PLK1 inhibitor with an IC50 of 9 nM. It induces apoptosis and exhibits higher selectivity over PLK2 and PLK3. dovepress.commedchemexpress.comtargetmol.com Non-peptidic PBD-binding inhibitors, referred to as abbapolins, have demonstrated potent antiproliferative activity and the ability to overcome resistance in cells expressing the PLK1 C67V mutant, which is resistant to ATP-based inhibitors. nih.gov T521 is also recognized as a selective inhibitor of the PLK1 PBD. targetmol.com

Identification of Predictive Biomarkers for Response

Identifying predictive biomarkers is crucial for personalizing treatment strategies and improving patient outcomes by selecting individuals most likely to respond to this compound.

One such biomarker is the CREBBP (CREB-binding protein) mutation . In small cell lung carcinoma (SCLC), CREBBP mutation has been identified as a potential predictive biomarker for sensitivity to PLK1 inhibition, including this compound. nih.gov Specifically, CREBBP-mutant SCLC cell lines (e.g., NCI-H1048) exhibited significantly reduced colony formation and lower IC50 values to this compound compared to CREBBP wild-type cells. nih.gov

Table 2: this compound IC50 Values in CREBBP-Mutant vs. Wild-Type SCLC Cell Lines

| Cell Line Type | Average this compound IC50 (nM) |

| CREBBP Wild-Type | 10.5 |

| CREBBP Mutant | 2.3 |

Data derived from nih.gov.

Another potential biomarker is BCL-2 hypermethylation . In endocrine-resistant breast cancer, BCL-2 hypermethylation has been proposed as a robust biomarker for sensitivity to antimitotic chemotherapy, including this compound. aacrjournals.orgresearchgate.netaacrjournals.org Diminished BCL-2 expression, often associated with hypermethylation of its second exon, in endocrine-resistant cells leads to a lowered apoptotic threshold to antimitotic agents like this compound. aacrjournals.orgresearchgate.netaacrjournals.org

Furthermore, CCNA2 (Cyclin A2) expression has been correlated with this compound-induced mitotic catastrophe and apoptosis in gastric cancer, suggesting its potential as a biomarker for predicting sensitivity to PLK1 inhibitors. researchgate.net

Structural Activity Relationships Sar and Analog Development of Bi 2536

Original Dihydropteridinone Scaffold Optimization

The core structural motif of BI 2536 is the dihydropteridinone scaffold, which was meticulously optimized to achieve its initial high potency and selectivity for PLK1 nih.govaacrjournals.orgaacrjournals.orgfrontiersin.org. This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding domain of PLK1 frontiersin.orgmdpi.comapexbt.com. Early optimization efforts focused on maximizing its inhibitory efficacy against PLK1, resulting in an IC50 value of 0.83 nM in cell-free assays focusbiomolecules.comcellsignal.comapexbt.comselleckchem.com. This optimization also conferred significant selectivity, with this compound exhibiting over 1000-fold selectivity against other kinases in some contexts apexbt.com.

Modulating PLK1 Selectivity

This compound demonstrated strong selectivity for PLK1 over other PLK isoforms, such as PLK2 and PLK3, with IC50 values of 3.5 nM and 9.0 nM respectively focusbiomolecules.comcellsignal.comselleckchem.com. This selectivity was a result of careful structural design, leveraging specific interactions within the PLK1 kinase domain mdpi.comresearchgate.net.

Influence of Specific Functional Groups on Kinase Domain Interaction

The binding mode of this compound to the PLK1 kinase domain (PDB ID: 2RKU) is well-characterized, highlighting the critical role of specific functional groups in mediating its potent and selective inhibition mdpi.comresearchgate.netresearchgate.net. Key interactions include:

Hydrogen Bonds: One of the pyrimidine (B1678525) nitrogen atoms and the aniline (B41778) NH group of this compound form crucial hydrogen bonds with Cys133 in PLK1 nih.govresearchgate.net.

Methylated Amide Moiety: The methylated amide of this compound functions as a mimetic of ε-N-acetylated lysine (B10760008), with its carbonyl forming a water-mediated hydrogen bond with the side chain amide of Asn140 in BRD4, and the methyl group directed into a hydrophobic subpocket (F83, M132, C136) nih.gov. In the context of PLK1, this moiety binds to the back pocket of the kinase active site, forming water-mediated hydrogen bonds with the conserved VIAK motif lysine (Lys82) and the DFG backbone researchgate.net. The replacement of the N-methylated amide (CONMe) with a primary amide (CONH) significantly reduced inhibitory activity by almost 150-fold, underscoring its functional importance as an acetylated lysine mimetic nih.gov.

3-Methoxy Group: The 3-methoxy group on this compound is crucial for its PLK selectivity, as it exploits a PLK-specific binding cavity nih.govmdpi.comresearchgate.net.

Ethyl and Cyclopentyl Groups: The ethyl group projects into a small hydrophobic subpocket (Val87/Leu92/Leu94/Tyr97), while the cyclopentyl moiety and the N-methylpiperidine point towards the solvent nih.gov.

The impact of modifying these functional groups on PLK1 inhibition and selectivity is summarized in the table below:

| Functional Group Modification | Effect on PLK1 Binding/Selectivity | Reference |

| Replacement of CONMe with CONH | ~150-fold reduction in inhibitory activity | nih.gov |

| Substitution of pyrimidine NH with Oxygen | >1000-fold drop in PLK1 activity | nih.govacs.orgacs.org |

| 3-Methoxy group | Important for PLK selectivity, utilizes PLK-specific binding cavity | nih.govmdpi.comresearchgate.net |

| Ethyl group | Projects into hydrophobic subpocket (V87/L92/L94/Y97) | nih.gov |

| Cyclopentyl group | Directed into solvent (in BRD4 binding) | nih.gov |

Development of Dual PLK1/BRD4 Inhibitors

The discovery that this compound, originally optimized for PLK1, also potently inhibits BRD4 (IC50 = 100 nM, Kd = 37 nM) was a significant finding, confirmed through various assays including AlphaScreen, isothermal titration calorimetry, and co-crystal structures focusbiomolecules.comcellsignal.comnih.govumassmed.eduselleckchem.com. This serendipitous polypharmacology sparked interest in developing dual PLK1/BRD4 inhibitors, recognizing that targeting multiple aberrant signaling pathways with a single agent could offer more efficacious therapeutic strategies, particularly in cancers like acute myeloid leukemia (AML) where both PLK1 and BRD4 are implicated nih.govumassmed.edu.

Chemical Modifications for Enhanced Dual Activity

Subsequent SAR campaigns focused on optimizing this compound to enhance its BRD4 inhibitory activity while maintaining or improving its PLK1 potency. A notable modification involved the replacement of the cyclopentyl group of this compound with a 3-bromobenzyl moiety, yielding compound 39j nih.govacs.orgacs.orgresearchgate.net. This modification resulted in a highly potent BRD4 inhibitor with a Ki of 8.7 nM, which was equipotent against PLK1 nih.govacs.orgacs.org. The enhanced affinity of 39j for BRD4 is attributed to improved interactions with the WPF shelf (Trp81, Pro82, and Phe83) and potential hydrophobic interactions of the bromine atom with Ile146 nih.gov.

Other analogs, such as UMB101 and UMB160, were also developed, demonstrating enhanced dual inhibitory activity. UMB160, for instance, showed potent dual inhibition with IC50 values of 28 nM for BRD4 and 40 nM for PLK1 umassmed.eduresearchgate.net.

A summary of key dual inhibitors and their activities:

| Compound | Target | IC50 / Ki (nM) | Notes | Reference |

| This compound | PLK1 | 0.83 (IC50) | Original PLK1 inhibitor | focusbiomolecules.comcellsignal.comselleckchem.com |

| BRD4 | 100 (IC50), 37 (Kd) | Later discovered activity | focusbiomolecules.comcellsignal.comnih.govselleckchem.com | |

| Compound 39j | PLK1 | Equip. to BRD4 | Cyclopentyl replaced by 3-bromobenzyl | nih.govacs.orgacs.org |

| BRD4 | 8.7 (Ki) | Most potent BRD4 inhibitor in series | nih.govacs.orgacs.org | |

| UMB160 | PLK1 | 40 (IC50) | Enhanced dual inhibitor | umassmed.eduresearchgate.net |

| BRD4 | 28 (IC50) | Enhanced dual inhibitor | umassmed.eduresearchgate.net |

Design of Selective Inhibitors for One Target Over the Other

Beyond dual inhibition, SAR studies also explored modifications to bias selectivity towards one target. A critical observation was that substituting the pyrimidine NH of this compound with an oxygen atom led to a dramatic >1000-fold drop in activity against PLK1, while only resulting in a 2-fold reduction against BRD4 nih.govacs.orgacs.org. This effectively transformed the PLK1-selective inhibitor into a BRD4-selective inhibitor, likely due to the loss of a critical hydrogen bond in PLK1 nih.govacs.orgacs.org.

Conversely, UMB131 was identified as a more selective PLK1 inhibitor over BRD4 within a series of analogs umassmed.edu. These findings highlight the fine-tuning capabilities of the dihydropteridinone scaffold to achieve desired selectivity profiles.

Comparison with Structurally Related Compounds and Derivatives

This compound serves as a foundational compound for several related inhibitors. Volasertib (B1683956) (BI 6727), another Boehringer Ingelheim compound, is an ATP-competitive PLK1 inhibitor developed by tailoring the dihydropteridinone structure of this compound aacrjournals.orgaacrjournals.orgresearchgate.net. While sharing structural similarities, Volasertib has shown distinct efficacy profiles in clinical trials aacrjournals.org.

Other PLK1 inhibitors, such as Onvansertib and GSK461364, also target the ATP-binding domain of PLK1 but exhibit different binding modes and selectivity profiles compared to this compound frontiersin.orgmdpi.comacs.org. For instance, Onvansertib demonstrates enhanced selectivity for PLK1 over PLK2 and PLK3, which is attributed to how its functional groups replace high-energy hydration sites found in this compound's WaterMap analysis mdpi.comacs.org.

Beyond PLK1, the this compound scaffold has also been explored for developing inhibitors of other bromodomains. For example, derivatives from the this compound scaffold have been designed as dual inhibitors of TAF1(2) and BRD4(1), and even biased derivatives showing marked TAF1 selectivity nih.gov. This demonstrates the versatility of the dihydropteridinone scaffold in targeting diverse protein families beyond kinases.

Methodological Approaches in Bi 2536 Research

In Vitro Cellular Assays

In vitro cellular assays are fundamental to characterizing the biological activity of BI 2536. These assays utilize cultured cell lines to investigate the compound's effects in a controlled environment, providing crucial data on its impact on cell health, division, and survival.

Cell viability and proliferation assays are cornerstone techniques used to quantify the cytotoxic and cytostatic effects of this compound. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK8 (Cell Counting Kit-8) are colorimetric methods that measure the metabolic activity of living cells. creative-biogene.compatsnap.com In these assays, mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of living cells. creative-biogene.comdojindo.com

Studies have consistently shown that this compound significantly reduces cell viability in a dose-dependent manner across a wide range of cancer cell lines, with half-maximal inhibitory concentration (IC50) values often in the low nanomolar range. nih.govresearchgate.net For instance, in a panel of neuroblastoma cell lines, this compound demonstrated potent anti-proliferative effects with IC50 values of less than 100 nM. nih.govresearchgate.net Similarly, in glioblastoma and multiple myeloma cell lines, nanomolar concentrations of this compound were sufficient to cause a significant decrease in cell proliferation. researchgate.netresearchgate.net

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

|---|---|---|---|

| SF188 | Glioblastoma | 2.28 | Not Specified |

| T98G | Glioblastoma | 6.1 | Not Specified |

| Various Neuroblastoma Lines | Neuroblastoma | <100 | CCK8 |

| Various Multiple Myeloma Lines | Multiple Myeloma | <40 | MTT |

Flow cytometry is an indispensable tool for analyzing the distribution of cells throughout the different phases of the cell cycle (G1, S, G2, M). nih.gov This technique involves staining the DNA of cells with a fluorescent dye, such as propidium iodide (PI) or DAPI, and then measuring the fluorescence intensity of individual cells as they pass through a laser beam. nih.govmdpi.com The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase.

A hallmark effect of Plk1 inhibition by this compound is a profound arrest of the cell cycle in the G2/M phase. researchgate.netnih.gov Treatment with this compound leads to a significant accumulation of cells with 4N DNA content, indicative of a block during mitosis. researchgate.net This G2/M arrest has been observed across numerous cancer types, including glioblastoma, cervical adenocarcinoma, melanoma, and neuroblastoma, confirming that disruption of mitotic progression is a primary mechanism of action for this compound. researchgate.netnih.govresearchgate.net For example, in KMS18 multiple myeloma cells, exposure to 10 nM this compound resulted in a pronounced increase in the G2/M cell population, which was followed at later time points by an increase in the sub-G1 population, suggesting subsequent cell death. researchgate.net

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | Observation |

|---|---|---|

| SF188 & T98G (Glioblastoma) | This compound | Strong G2/M arrest at all tested time points. researchgate.net |

| KMS18 (Multiple Myeloma) | 10 nM this compound | Pronounced increase in G2/M events, followed by an increase in subG0/G1 events. researchgate.net |

| HeLa (Cervical Cancer) | This compound | Dose-dependent increase in G2/M population. researchgate.net |

| Melanoma Cell Lines | 10-150 nM this compound | Promotion of cell cycle arrest in G2/M. researchgate.netnih.gov |

Following cell cycle arrest, this compound induces programmed cell death. The most commonly studied form is apoptosis, which is characterized by specific morphological and biochemical hallmarks, including phosphatidylserine (PS) externalization and caspase activation. researchgate.netbio-rad-antibodies.com Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye is widely used in flow cytometry to detect early-stage apoptotic cells. researchgate.netimmunostep.com The activation of executioner caspases, such as caspase-3, is another key indicator of apoptosis and can be measured using activity assays or detected by Western blotting for its cleaved, active form. nih.govresearchgate.net

More recently, this compound has also been shown to induce pyroptosis, a pro-inflammatory form of programmed cell death, in certain cancer cells like ovarian and esophageal squamous cell carcinoma. nih.govresearchgate.net Pyroptosis is characterized by cell swelling and the release of lactate (B86563) dehydrogenase (LDH). nih.gov This process is often mediated by the cleavage of Gasdermin E (GSDME) by caspase-3. nih.gov Studies have demonstrated that this compound can induce concurrent apoptosis and GSDME-dependent pyroptosis through the caspase-3/GSDME pathway. nih.gov

Immunofluorescence and live-cell imaging are powerful microscopic techniques used to visualize the specific structural defects that occur in cells undergoing mitosis in the presence of this compound. nih.govspringernature.com These methods involve labeling key mitotic structures, such as microtubules (α-tubulin) and chromosomes (DAPI or Hoechst stain), with fluorescent probes. researchgate.netresearchgate.net

A characteristic phenotype induced by this compound is the formation of abnormal mitotic spindles. nih.gov Instead of the normal bipolar spindle, this compound-treated cells predominantly form monopolar spindles, often described as "polo-like" asters, with chromosomes arranged peripherally. researchgate.netresearchgate.net This phenotype arises from the failure of centrosome separation, a process for which Plk1 activity is critical. nih.gov Live-cell imaging, often using cells expressing fluorescently tagged proteins like histone H2B (H2B-GFP), allows researchers to track the fate of individual cells in real-time, revealing prolonged mitotic arrest followed by cell death. researchgate.netelifesciences.org

Western blotting is a fundamental technique used to detect and quantify specific proteins in cell lysates. In this compound research, it is used to assess the expression and phosphorylation status of proteins involved in the cell cycle, apoptosis, and Plk1 signaling pathways.

Key applications include:

Apoptosis Markers : Detecting the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, which are definitive markers of apoptosis. researchgate.netresearchgate.net

Mitotic Markers : Measuring the levels of proteins that regulate mitosis, such as Cyclin B1. researchgate.net

Plk1 Pathway Activity : Although direct measurement of this compound's effect on Plk1 phosphorylation (p-Plk1 T210) can be complex, Western blotting is used to analyze the phosphorylation of downstream Plk1 substrates to confirm target engagement. researchgate.netoncotarget.com

Autophagy Markers : Investigating the expression of proteins like LC3-II and SQSTM1/p62 to determine the impact of this compound on autophagy. nih.gov

For example, studies have shown that treatment with this compound leads to a time-dependent increase in cleaved PARP and cleaved caspase-3 in multiple myeloma and neuroblastoma cells. nih.govresearchgate.net

Quantitative Polymerase Chain Reaction (qPCR), often coupled with reverse transcription (RT-qPCR), is a highly sensitive method used to measure the expression levels of specific genes. youtube.comoaepublish.com This technique allows researchers to understand how this compound treatment alters the transcriptional landscape of a cell.

By using qPCR arrays that contain primers for hundreds of genes related to specific pathways like apoptosis or autophagy, researchers can obtain a broad overview of the genetic response to Plk1 inhibition. nih.gov Studies have used this approach to identify significant changes in the gene expression profiles of neuroblastoma cells treated with this compound. For instance, a real-time PCR array for apoptosis-related genes revealed that this compound treatment led to the upregulation of 99 genes (e.g., BIRC7, TNFSF10) and the downregulation of 79 genes (e.g., LGALS1, DAD1), providing novel insights into the molecular mechanisms of this compound-induced cell death. nih.gov

Compound Glossary

In Vivo Preclinical Model Systems

Xenograft Models in Immunodeficient Rodents

The evaluation of this compound's anti-tumor activity in a whole-organism context has been extensively carried out using xenograft models, primarily in immunodeficient mice. These models involve the transplantation of human tumor cells into rodents that lack a competent immune system, thereby preventing the rejection of the foreign tissue and allowing the growth of human tumors. Nude mice, which are athymic and thus deficient in T-cells, have been a standard choice for these studies.

In numerous studies, this compound has demonstrated the ability to inhibit the growth of a variety of human tumor xenografts in these models. medchemexpress.com For instance, treatment with this compound has been shown to significantly reduce the progression of Huh-7 human hepatocellular carcinoma xenografts in nude mice. selleckchem.com Similarly, its efficacy has been observed in models of non-small cell lung cancer (NSCLC), where it inhibited tumor growth. researchgate.net The compound is typically administered intravenously in these preclinical models. medchemexpress.comselleckchem.com

The use of immunodeficient rodent models is a critical step in preclinical drug development, bridging the gap between in vitro cell culture experiments and clinical trials in humans. While mouse models are most common, there is growing interest in using immunodeficient rat models, which offer advantages such as larger tumor sizes for more detailed analysis and a metabolic profile that can be closer to humans. nih.gov Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are also becoming more prevalent as they may better recapitulate the heterogeneity and microenvironment of human cancers. researchgate.net

Histopathological and Immunohistochemical Analyses of Tumor Tissues

Following treatment with this compound in xenograft models, detailed analyses of the tumor tissues are performed to understand the cellular and molecular effects of the drug. Histopathological examination of these tumors reveals distinct changes consistent with the mechanism of action of this compound as a Polo-like kinase 1 (PLK1) inhibitor.

A hallmark of this compound activity in treated tumors is the arrest of cancer cells in mitosis. medchemexpress.com Specifically, cells are observed to accumulate in prometaphase with aberrant mitotic spindles, a characteristic outcome of PLK1 inhibition. medchemexpress.com This mitotic arrest is a key indicator that the drug is engaging its target and disrupting the cell division process within the tumor.

Advanced Omics and Functional Genomics Approaches

Transcriptome Sequencing for Resistance Mechanism Elucidation

Transcriptome sequencing, also known as RNA-Seq, has been a powerful tool for elucidating the mechanisms of resistance to this compound. By comparing the transcriptomes of drug-sensitive parental cells with those of drug-resistant clones, researchers can identify genetic mutations and changes in gene expression that contribute to the resistance phenotype.

In a proof-of-concept study, researchers isolated and cultured this compound-resistant clones from the human colon cancer cell line HCT-116. researchgate.net Transcriptome sequencing of these resistant clones revealed several single nucleotide variations in the coding sequences. Notably, mutations in the PLK1 gene, the direct target of this compound, were identified in some of the resistant clones. researchgate.net These mutations are thought to interfere with the binding of this compound to the PLK1 protein, thereby reducing the drug's inhibitory effect.

Beyond direct target mutations, transcriptome analysis also uncovered indirect resistance mechanisms. For example, some resistant clones showed a significant overexpression of the ABCB1 gene, which encodes a multidrug resistance pump. researchgate.net This pump can actively transport this compound out of the cancer cells, lowering the intracellular concentration of the drug to sub-therapeutic levels. The findings from these sequencing studies provide a detailed molecular landscape of this compound resistance, offering potential biomarkers for predicting treatment response and suggesting strategies to overcome resistance.

| Gene | Type of Alteration | Proposed Resistance Mechanism | Reference |

|---|---|---|---|

| PLK1 | Single Nucleotide Variation | Altered drug binding to the target protein. | researchgate.net |

| ABCB1 | Increased mRNA Expression | Enhanced drug efflux from the cancer cell. | researchgate.net |

Proteomic Profiling and Protein Pathway Analysis

Proteomic profiling, which involves the large-scale analysis of proteins, has been instrumental in understanding the cellular response to this compound treatment. By using techniques like mass spectrometry, researchers can quantify changes in the abundance of thousands of proteins within cancer cells following exposure to the drug. This provides a global view of the downstream effects of PLK1 inhibition.

Studies have shown that treatment of mitotic cells with this compound leads to significant changes in the proteome. nih.gov As expected, proteins involved in the regulation of the G2/M phase of the cell cycle are prominently affected. For example, proteomic analysis has identified Claspin as a protein whose levels are altered in response to this compound treatment. nih.gov

By comparing the proteomic profiles of cells treated with this compound to those treated with other mitotic inhibitors, such as BI 6727 (Volasertib), researchers can identify both common and unique effects of different PLK1 inhibitors. nih.gov Pathway analysis tools are then used to map the differentially expressed proteins to specific cellular pathways, such as those involved in cell cycle control, apoptosis, and DNA damage response. This approach not only confirms the expected on-target effects of this compound but also has the potential to reveal novel off-target effects or previously unknown functions of PLK1.

| Protein | Log2 Fold Change (this compound vs. DMSO) | Primary Function | Reference |

|---|---|---|---|

| Claspin | Downregulated | Cell cycle checkpoint control | nih.gov |

| WEE1 | Downregulated | Regulation of G2/M transition | nih.gov |

| AKAP2 | Upregulated | A-kinase anchoring protein | nih.gov |

CRISPR/Cas9 Gene Editing for Target Validation and Resistance Modeling

The CRISPR/Cas9 gene-editing technology has emerged as a revolutionary tool in cancer research, with significant applications in the study of drugs like this compound. This system allows for the precise knockout or modification of specific genes, enabling researchers to validate drug targets and model mechanisms of drug resistance with high fidelity.

Target Validation: CRISPR/Cas9 has been used to definitively validate PLK1 as a critical therapeutic target in various cancers. For example, kinome-wide CRISPR-Cas9 knockout screens in osteosarcoma cells systematically identified PLK1 as a prominent essential gene for the survival and growth of these cancer cells. nih.gov The proliferation of osteosarcoma cells was substantially inhibited upon the knockout of the PLK1 gene, phenocopying the effects of chemical inhibitors like this compound and confirming that the anti-cancer effects of these drugs are indeed mediated through the inhibition of PLK1. nih.govnih.gov

Resistance Modeling: CRISPR/Cas9 screens are also powerful for modeling and understanding drug resistance. A genome-wide CRISPR-based screen was conducted to identify genes whose inactivation could enhance the sensitivity of cells to partial inhibition of PLK1 by this compound. This type of "synthetic lethality" screen can reveal genetic vulnerabilities that only become apparent when PLK1 is partially inhibited. The study identified that inactivating genes encoding for proteins involved in centromere and kinetochore function, such as KIF18A and SKA1, sensitized cells to lower concentrations of this compound. This indicates that in a state of partial PLK1 inhibition, cancer cells become hypersensitive to perturbations in kinetochore function. Such findings are invaluable for designing rational combination therapies and for understanding the genetic context in which PLK1 inhibitors are most effective.

Biochemical and Biophysical Characterization

The intricate dance between a small molecule inhibitor and its protein target can only be understood through detailed biochemical and biophysical analysis. For this compound, these methods have been crucial in quantifying its inhibitory potency, confirming its direct binding to PLK1, and exploring the broader protein interaction networks it influences.

Enzyme Kinetic Assays

Enzyme kinetic assays are fundamental in determining the potency of an inhibitor. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitory compound. For this compound, these studies have been instrumental in quantifying its inhibitory activity against the Polo-like kinase (PLK) family.

This compound has been identified as a potent, ATP-competitive inhibitor of PLK1. nih.gov In cell-free assays, it demonstrates a high affinity for PLK1, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov Specifically, the IC50 of this compound for PLK1 has been measured to be as low as 0.83 nM. medchemexpress.com Its inhibitory activity extends to other members of the PLK family, albeit with slightly lower potency. The IC50 values for PLK2 and PLK3 have been reported to be 3.5 nM and 9.0 nM, respectively. selleckchem.com This demonstrates a degree of selectivity for PLK1 over other family members.

Further research has revealed that this compound also exhibits inhibitory activity against Bromodomain-containing protein 4 (BRD4), with a reported IC50 of 25 nM. medchemexpress.com This dual-target activity is an important characteristic of the compound. The kinetic data from these assays are critical for understanding the compound's biological effects and for guiding its use as a chemical probe in research.

| Target | IC50 (nM) |

|---|---|

| PLK1 | 0.83 |

| PLK2 | 3.5 |

| PLK3 | 9.0 |

| BRD4 | 25 |

Protein Thermal Shift Assays

Protein thermal shift assays, also known as differential scanning fluorimetry or thermal melt assays, are a powerful biophysical technique used to assess the binding of a ligand to a target protein. The principle of this assay is that the binding of a small molecule, such as an inhibitor, can stabilize the protein structure, leading to an increase in its melting temperature (Tm).

While specific studies detailing the use of protein thermal shift assays with this compound are not prevalent in the public domain, this methodology is a standard approach in the characterization of kinase inhibitors. The assay would involve incubating recombinant PLK1 protein with this compound and a fluorescent dye that binds to unfolded proteins. As the temperature is gradually increased, the protein will unfold, allowing the dye to bind and fluoresce. The temperature at which 50% of the protein is unfolded is the melting temperature. A significant increase in the Tm of PLK1 in the presence of this compound would provide direct evidence of target engagement and stabilization. This technique is valuable for confirming direct binding and can be used to screen for other potential protein targets of the compound.

Co-Immunoprecipitation Studies

Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in a cellular context. This method involves using an antibody to pull down a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). The resulting protein complex is then analyzed, typically by Western blotting, to identify the interacting partners.